molecular formula C22H26FN5O2S2 B2704763 2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(3-fluoro-4-methylphenyl)acetamide CAS No. 1206999-36-1

2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(3-fluoro-4-methylphenyl)acetamide

Cat. No. B2704763
CAS RN: 1206999-36-1
M. Wt: 475.6
InChI Key: FVRNHHFGPQAZKO-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazolo[4,5-d]pyrimidine, which is a class of compounds known for their wide range of biological activity . They are often used in the synthesis of new drugs due to their potential antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, thiazolo[4,5-d]pyrimidines are generally synthesized through a multicomponent reaction involving aminopyrimidines and carboxylic anhydrides or acid chlorides . The reaction typically involves cyclization processes .

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

  • Research has shown that analogs of BPTES, a known glutaminase inhibitor, have been synthesized and evaluated for their potential in cancer therapy. These studies aim to identify compounds with improved drug-like properties, including better solubility and potency against cancer cells. For example, specific analogs demonstrated similar potency to BPTES but with enhanced solubility, presenting a promising avenue for developing new cancer treatments (Shukla et al., 2012).

Antimicrobial Applications

  • Compounds with thiazole and pyrimidine structures have been synthesized and evaluated for their antimicrobial activities. This research aims to develop new antimicrobial agents by exploring the reactivity of these compounds against various bacterial and fungal strains, highlighting the potential of such compounds in addressing antibiotic resistance (Wardkhan et al., 2008).

Structural Analysis for Drug Design

  • Studies on the crystal structures of related compounds provide valuable insights into their molecular conformations, which is critical for drug design. Understanding the intramolecular and intermolecular interactions, such as hydrogen bonding, is essential for predicting the biological activity and stability of potential drug candidates (Subasri et al., 2016).

Development of Anticancer Agents

  • Research into thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives aims to synthesize and evaluate compounds for antitumor activity. This work contributes to the discovery of new therapeutic options for cancer, with some compounds showing promising results against human cancer cell lines (Hafez & El-Gazzar, 2017).

Novel Antifolate Inhibitors

  • Synthesis of novel pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors presents another application area, targeting enzymes like thymidylate synthase for their roles in cancer and bacterial infections. This line of research explores the potential of these compounds to act as antitumor and antibacterial agents, providing a foundation for developing new therapies (Gangjee et al., 1996).

properties

IUPAC Name

2-[[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN5O2S2/c1-4-28-20(30)18-19(25-21(32-18)27-9-7-13(2)8-10-27)26-22(28)31-12-17(29)24-15-6-5-14(3)16(23)11-15/h5-6,11,13H,4,7-10,12H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRNHHFGPQAZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C(S2)N3CCC(CC3)C)N=C1SCC(=O)NC4=CC(=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(3-fluoro-4-methylphenyl)acetamide

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